

A Technical Guide to the Historical and Modern Synthesis of Calcium Ferrocyanide

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Compound of Interest

Compound Name: Calcium ferrocyanide

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This in-depth technical guide explores the history and evolution of **calcium ferrocyanide** ($\text{Ca}_2[\text{Fe}(\text{CN})_6]$) synthesis. From its early roots in the burgeoning chemical industry of the 18th and 19th centuries to modern, highly controlled industrial processes, the production of this important inorganic compound, also known historically as yellow prussiate of lime, has undergone significant transformation. This document provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data to support research and development efforts.

Historical Synthesis of Calcium Ferrocyanide

The initial synthesis of ferrocyanides is intrinsically linked to the discovery of the pigment Prussian blue in the early 18th century. Early methods for producing ferrocyanides, including the calcium salt, were reliant on crude, nitrogen-rich organic starting materials. These processes were often inefficient and yielded impure products but laid the groundwork for future developments.

Synthesis from Nitrogenous Organic Matter

One of the earliest methods for producing ferrocyanides involved the high-temperature reaction of nitrogenous organic materials with an alkali and iron.^[1] "Prussiate of lime," as it was then known, could be formed through this process.

Experimental Protocol:

A common historical procedure, adapted from 19th-century chemical literature, is as follows:

- **Reactant Preparation:** A mixture of nitrogenous organic matter (e.g., dried blood, leather scraps, horn shavings), potassium carbonate (potash), and iron filings was prepared. The exact ratios varied, but a common approach was to use approximately equal parts by weight of the organic matter and potassium carbonate, with a smaller portion of iron filings.
- **Fusion:** The mixture was heated in a covered iron crucible or retort to a red heat. This high-temperature fusion process decomposed the organic material, allowing the nitrogen and carbon to react with the iron in the presence of the alkali to form potassium ferrocyanide in the molten mass.
- **Lixiviation:** After cooling, the resulting fused mass was lixiviated (leached) with hot water to dissolve the soluble potassium ferrocyanide.
- **Conversion to **Calcium Ferrocyanide**:** The aqueous solution of potassium ferrocyanide was then treated with a solution of a soluble calcium salt, such as calcium chloride (CaCl_2), or with milk of lime (a suspension of calcium hydroxide, $\text{Ca}(\text{OH})_2$). This induced a double displacement reaction, precipitating the less soluble **calcium ferrocyanide**.
- **Purification:** The precipitated **calcium ferrocyanide** was then collected by filtration and washed with cold water to remove impurities. Further purification could be achieved by recrystallization.

Quantitative Data:

Historical records on the precise yields and purity of **calcium ferrocyanide** produced by this method are scarce and likely varied significantly depending on the quality of the raw materials and the skill of the operator. The process was known to be crude, and the product often contained significant impurities.

Synthesis from Gasworks By-products

With the rise of coal gas production in the 19th century, a new source of cyanide became available. The purification of coal gas involved passing it through materials to remove

impurities, including hydrogen cyanide. The "spent oxide" from these gasworks, which contained a mixture of iron sulfides, cyanogen compounds, and other substances, became a valuable raw material for ferrocyanide production.

Experimental Protocol:

- **Treatment of Spent Oxide:** The spent oxide was treated with milk of lime (calcium hydroxide suspension). This process converted the complex cyanides present in the material into soluble **calcium ferrocyanide**.
- **Extraction:** The resulting slurry was leached with water to extract the soluble **calcium ferrocyanide**.
- **Purification:** The solution was then filtered to remove insoluble materials. The filtrate, containing **calcium ferrocyanide**, could be concentrated by evaporation to induce crystallization.

Modern Synthesis of Calcium Ferrocyanide

Modern synthetic routes to **calcium ferrocyanide** are characterized by the use of well-defined, high-purity starting materials and precise control over reaction conditions, leading to high yields of a pure product.

Industrial Synthesis from Hydrogen Cyanide

The primary industrial method for producing **calcium ferrocyanide** involves the direct reaction of hydrogen cyanide (HCN) with an iron(II) salt in the presence of a calcium base. A patented two-step process provides a detailed and efficient methodology.

Experimental Protocol:

This process is typically carried out in two distinct phases to manage the reaction's exothermic nature and optimize for purity and yield.

Step 1: Acidic Phase

- **Slurry Preparation:** One mole of calcium carbonate (CaCO_3) is suspended in an aqueous solution containing one mole of a ferrous salt, such as ferrous chloride (FeCl_2).

- **Reaction with HCN:** Two moles of hydrogen cyanide are introduced into the stirred suspension.
- **pH and Temperature Control:** The reaction is maintained at a temperature between 30°C and 90°C, with an optimal range of 60°C to 70°C. The pH is controlled to be within the acidic range of 2 to 5.

Step 2: Alkaline Phase

- **Addition of Base and HCN:** An aqueous suspension containing two moles of calcium hydroxide ($\text{Ca}(\text{OH})_2$) and four moles of hydrogen cyanide is added to the reaction mixture from the first step.
- **pH and Temperature Control:** The temperature is maintained within the same range as the first step (30°C to 90°C, optimally 60-70°C). The addition of the calcium hydroxide raises the pH to at least 8, leading to the precipitation of **calcium ferrocyanide**.
- **Product Recovery:** The resulting **calcium ferrocyanide** solution is then worked up through filtration, concentration of the filtrate, and crystallization to yield the final product.

Quantitative Data:

This modern industrial process is highly efficient, with a reported yield of approximately 98% based on the initial amount of hydrogen cyanide used.

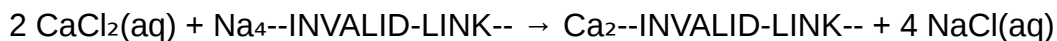
Synthesis by Metathesis (Double Displacement)

An alternative and widely used pathway for producing **calcium ferrocyanide** involves the conversion of a pre-existing, water-soluble alkali metal ferrocyanide, such as sodium ferrocyanide ($\text{Na}_4[\text{Fe}(\text{CN})_6]$), through a metathesis reaction with a soluble calcium salt.

Experimental Protocol:

- **Solution Preparation:** A concentrated aqueous solution of sodium ferrocyanide is prepared.
- **Precipitation:** A solution of a soluble calcium salt, such as calcium chloride (CaCl_2), is added to the sodium ferrocyanide solution with stirring.

- Reaction: The following double displacement reaction occurs, leading to the precipitation of the less soluble **calcium ferrocyanide**:



- Isolation and Purification: The precipitated **calcium ferrocyanide** is collected by filtration, washed with cold water to remove the soluble sodium chloride and any unreacted starting materials, and then dried.

Synthesis by Ion Exchange

A theoretical route for the synthesis of **calcium ferrocyanide** is through ion-exchange chromatography. This method offers the potential for producing a high-purity product.

Experimental Protocol:

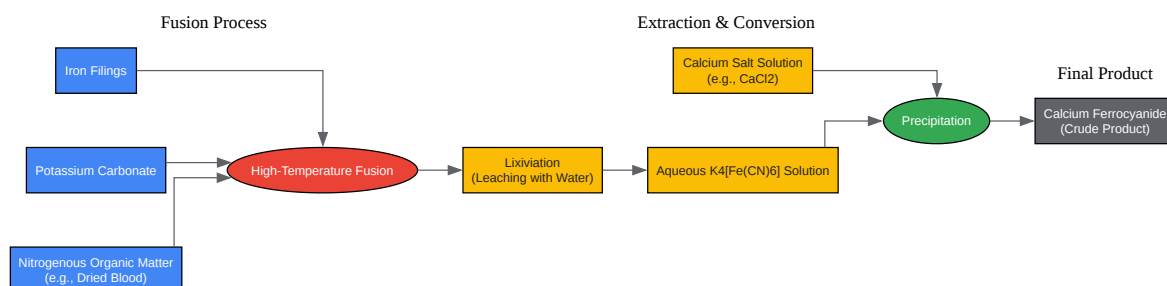
- Resin Preparation: A strong acid cation exchange resin is packed into a column and charged with calcium ions (Ca^{2+}) by passing a concentrated solution of a soluble calcium salt (e.g., calcium chloride) through the column. The resin is then rinsed with deionized water to remove excess calcium chloride.
- Ion Exchange: A solution of a soluble alkali metal ferrocyanide, such as potassium ferrocyanide ($\text{K}_4[\text{Fe}(\text{CN})_6]$), is passed through the calcium-charged resin column.
- Mechanism: As the solution passes through the resin, the potassium ions (K^+) are exchanged for the calcium ions (Ca^{2+}) on the resin, forming an aqueous solution of **calcium ferrocyanide**.
- Product Recovery: The eluate containing the **calcium ferrocyanide** is collected. The product can then be isolated by evaporation of the water and subsequent crystallization.

Quantitative Data Summary

Synthesis Method	Key Reactants	Temperature	pH Conditions	Reported Yield	Purity
Historical: From Organic Matter	Nitrogenous Organics, K ₂ CO ₃ , Iron Filings, Ca(OH) ₂	Red Heat	Alkaline	Not well-documented; likely low to moderate	Low
Historical: From Gasworks Spent Oxide	Spent Oxide, Ca(OH) ₂	Ambient to warm	Alkaline	Not well-documented; variable	Moderate
Modern: Industrial (HCN Process)	HCN, FeCl ₂ , CaCO ₃ , Ca(OH) ₂	30-90°C (60-70°C optimal)	Step 1: 2-5; Step 2: >8	~98%	High
Modern: Metathesis	Na ₄ [Fe(CN) ₆], CaCl ₂	Ambient	Neutral	High (stoichiometric)	High, dependent on washing
Modern: Ion Exchange	K ₄ [Fe(CN) ₆], Ca ²⁺ -charged resin	Ambient	Neutral	High (dependent on resin capacity)	Very High

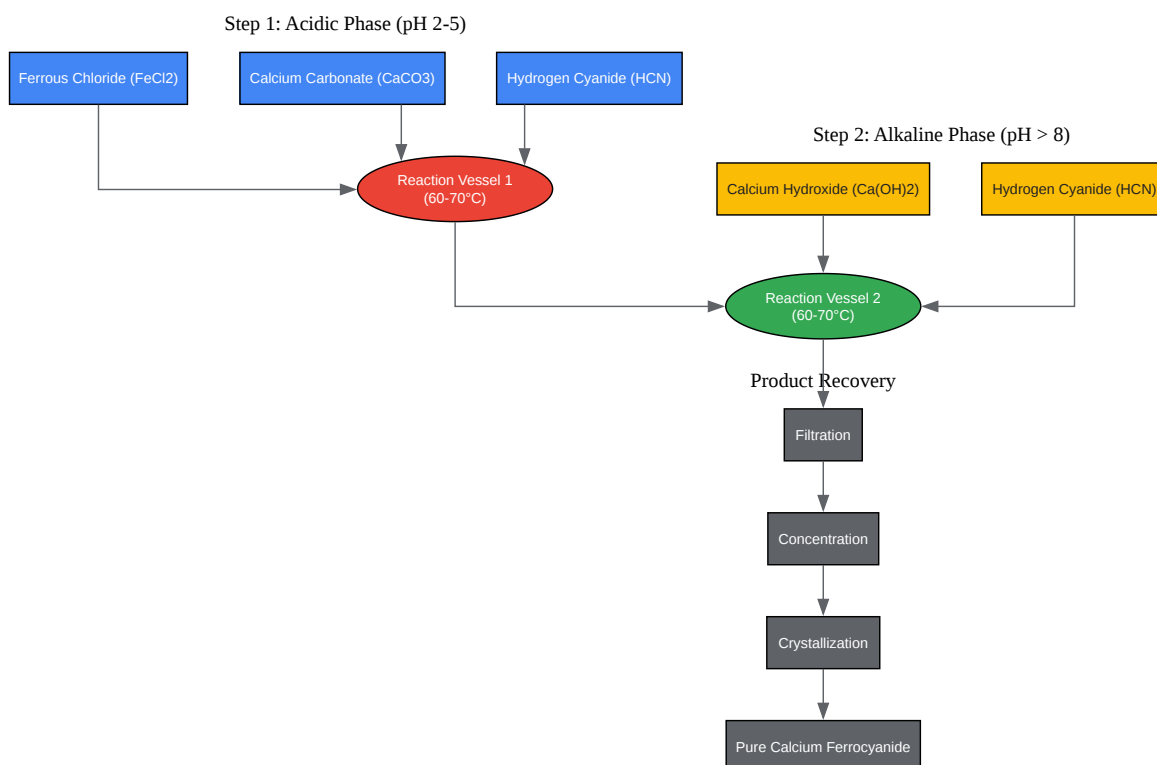
Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for the key synthesis methods described.



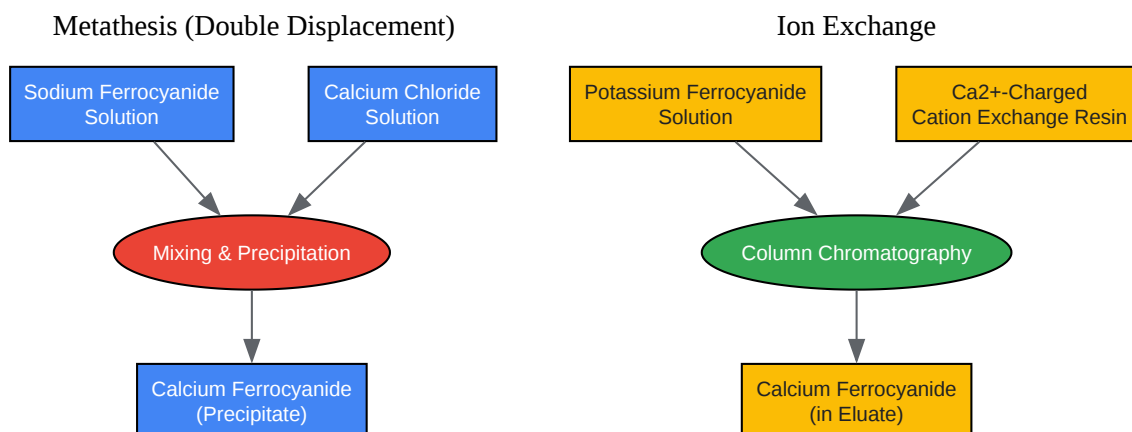
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Caption: Historical synthesis of **calcium ferrocyanide** from organic matter.



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Caption: Modern two-step industrial synthesis of **calcium ferrocyanide**.



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Caption: Alternative modern synthesis routes for **calcium ferrocyanide**.

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References

- 1. US3764659A - Process for the production of calcium hexacyanoferrate (ii) - Google Patents [patents.google.com]
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